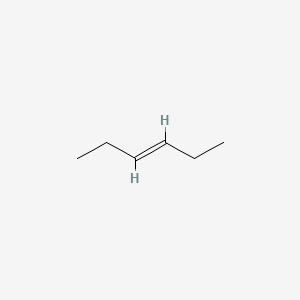

trans-3-Hexene

Description

Significance and Role in Contemporary Organic Chemistry

trans-3-Hexene (B77681) serves as a crucial substrate and intermediate in numerous areas of modern organic chemistry. Its double bond is a key functional group that allows for a wide array of chemical transformations.

In Synthesis and Catalysis:

It is frequently used as a starting material or intermediate in the synthesis of more complex organic molecules.

Researchers utilize this compound to study and develop novel catalytic processes, particularly for alkene transformations. This includes its use in tandem isomerization-metathesis catalytic processes to produce heavier linear olefins. ebi.ac.ukrsc.org

The compound plays a role in the production of certain polymers and copolymers, such as aliphatic unsaturated polyesters used in coatings and adhesives. thermofisher.comchemicalbook.comthermofisher.kr

In Mechanistic and Stereochemical Studies:

The rigid trans geometry of the double bond makes it an excellent model compound for investigating the stereochemistry of various reactions.

For instance, its reaction with bromine results in the anti-addition of bromine atoms, leading to distinct stereoisomers of 3,4-dibromohexane (B106768) compared to its cis counterpart. vaia.com

Epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) proceeds through a concerted mechanism, forming a trans-epoxide that retains the stereochemistry of the starting alkene. pearson.com

In Combustion and Atmospheric Chemistry:

this compound is studied as a component of fuel surrogates to understand combustion chemistry. Its ignition delay times have been measured under various conditions to model fuel behavior.

In atmospheric chemistry, the ozonolysis of this compound is investigated as a model for the formation of secondary organic aerosols (SOA). ebi.ac.uk These studies are crucial for understanding air pollution and climate change.

Overview of Research Trajectories and Key Challenges

Current research involving this compound is focused on several key areas, each with its own set of challenges.

Key Research Trajectories:

Advanced Catalysis: A significant research direction is the development of more efficient and selective catalysts for reactions involving this compound, such as isomerization and metathesis. ebi.ac.ukrsc.org The use of ionic liquids as media for these catalytic reactions is an area of active investigation to improve separation and catalyst recycling. ebi.ac.uk

Polymer Science: Research is ongoing to synthesize novel polymers and copolymers from this compound and its derivatives, aiming for materials with enhanced properties like hydrophobicity and chemical resistance. google.com

Atmospheric and Combustion Chemistry: Detailed kinetic modeling of the oxidation and ozonolysis of this compound remains a priority. ebi.ac.uknih.gov This includes identifying and quantifying the various reaction products and understanding the formation mechanisms of pollutants and aerosols. ebi.ac.uk

Separation Science: A major challenge in industrial applications is the separation of this compound from its isomers, particularly 1-hexene (B165129), due to their very similar boiling points. researchgate.netrsc.org Research is exploring novel separation techniques, including the use of ionic liquids and specialized porous materials like pillar trianglamines. researchgate.netrsc.org

Key Challenges:

Isomer Selectivity: Achieving high selectivity for the desired isomer in synthesis and catalysis is a persistent challenge. For example, the partial hydrogenation of 3-hexyne (B1328910) can yield both cis- and this compound, and controlling the reaction to favor the trans isomer requires careful selection of catalysts and conditions.

Thermodynamic Data Discrepancies: There are noted inconsistencies in the reported thermodynamic data for this compound, such as its enthalpy of formation. Resolving these discrepancies through precise calorimetry and cross-validation with computational methods is crucial for accurate reaction modeling.

Reaction Mechanism Elucidation: While many reaction pathways are known, a detailed, quantitative understanding of the mechanisms, especially for complex processes like combustion and atmospheric oxidation, is still being developed. ebi.ac.uknih.govresearchgate.net

Methodological Approaches in this compound Studies

A variety of experimental and computational methods are employed to study this compound.

Synthesis and Purification:

Common synthetic routes include the partial reduction of 3-hexyne, often using a Lindlar catalyst for selective hydrogenation, or the dehydrohalogenation of 3-hexyl halides. Catalytic isomerization of other hexene isomers is also used. researchgate.net

Purification and validation of isomer purity are typically achieved using gas chromatography (GC), often with polar columns that can effectively separate cis and trans isomers.

Analytical and Spectroscopic Techniques:

Gas Chromatography (GC): Essential for separating hexene isomers and analyzing reaction products. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of this compound and its reaction products. spectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy: Allows for the identification of the characteristic C=C stretching vibration for the trans double bond (around 960 cm⁻¹).

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the compound and its derivatives. nist.gov

Reaction and Thermodynamic Studies:

Calorimetry: Techniques like bomb calorimetry and reaction calorimetry are used to measure thermodynamic properties such as the heat of combustion and enthalpy of formation.

Shock Tubes and Rapid Compression Machines: These instruments are used to study ignition and combustion characteristics under controlled high-temperature and high-pressure conditions.

Flow Reactors and Environmental Chambers: Utilized to investigate gas-phase reactions like ozonolysis under simulated atmospheric conditions. ebi.ac.uk

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic data to complement experimental findings. researchgate.netresearchgate.net

Below are interactive data tables summarizing some of the key properties and reaction data for this compound.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ | nih.govthermofisher.com |

| Molecular Weight | 84.16 g/mol | nih.govthermofisher.com |

| Boiling Point | 67-68 °C | chemicalbook.comsigmaaldrich.com |

| Melting Point | -115.4 °C | |

| Density | 0.677 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.394 | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Enthalpy of Formation (liquid, ΔfH°) | -9.77 ± 0.15 kJ/mol | |

| Enthalpy of Vaporization (ΔvapH°) | 31.5 kJ/mol | nist.gov |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source |

| ¹³C NMR (in CDCl₃) | Chemical shifts observed. | spectrabase.com |

| ¹H NMR | Chemical shifts observed. | chemicalbook.com |

| IR Spectroscopy | C=C stretch at ~960 cm⁻¹ confirms trans geometry. | |

| Mass Spectrometry | Molecular ion (m/z) = 84. |

Table 3: Common Reactions of this compound

| Reaction | Reagent(s) | Product(s) | Significance | Source |

| Hydrogenation | H₂ / Catalyst (Pd, Pt, Ni) | Hexane | Complete saturation of the alkene. | vaia.com |

| Bromination | Br₂ in CCl₄ | (3,4)-Dibromohexane (anti-addition) | Demonstrates stereospecificity. | vaia.com |

| Ozonolysis | O₃, then workup | Propanal | Cleavage of the double bond. | |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | 3-Hexanol | Anti-Markovnikov alcohol synthesis. | vaia.com |

| Epoxidation | mCPBA | trans-3,4-Epoxyhexane | Stereospecific formation of an epoxide. | pearson.com |

| Isomerization | Acid or Metal Catalyst | Other hexene isomers | Important in refining and chemical production. | researchgate.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891265 | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

165.0 [mmHg] | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |

| Record name | trans-3-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C13-14 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C13-14 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO1LUX1AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trans 3 Hexene and Its Structural Analogues

Stereoselective Alkene Synthesis from Alkyne Precursors

The conversion of alkynes to alkenes represents a powerful tool for controlling double bond geometry. By selecting appropriate reagents and reaction conditions, chemists can selectively produce either cis- or trans-alkenes from a common alkyne starting material. The synthesis of trans-3-hexene (B77681) from 3-hexyne (B1328910) is a classic example of diastereoselective synthesis. msu.edulibguides.com

Dissolving Metal Reduction of 3-Hexyne (e.g., Sodium in Liquid Ammonia)

The reduction of alkynes using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) is a well-established method for the synthesis of trans-alkenes. libretexts.orgbrainly.comlibretexts.org This reaction, often referred to as a dissolving metal reduction, provides high stereoselectivity for the trans isomer. jove.comucalgary.ca

The high trans selectivity of the dissolving metal reduction is a direct consequence of its reaction mechanism, which proceeds through a radical anion intermediate. libretexts.orglibretexts.orgyoutube.com The key steps are as follows:

Electron Transfer: A sodium atom donates a single electron to the alkyne (3-hexyne), forming a radical anion intermediate. libretexts.orglibretexts.orgyoutube.com

Protonation: The strongly basic radical anion is protonated by the ammonia solvent to yield a vinylic radical. libretexts.orglibretexts.orgjove.com

Second Electron Transfer: A second sodium atom transfers an electron to the vinylic radical, forming a vinylic anion. libretexts.orglibretexts.org

Stereochemical Determination: The vinylic anion can exist in either a cis or trans conformation. The trans conformation, where the bulky alkyl groups are on opposite sides of the double bond, is sterically favored and therefore more stable. stackexchange.comechemi.com This intermediate rapidly equilibrates to the more stable trans form.

Final Protonation: The trans-vinylic anion is then protonated by another molecule of ammonia to give the final this compound product. libretexts.orglibretexts.orgjove.com

This stepwise mechanism, involving anti-addition of hydrogen atoms, is responsible for the formation of the trans-alkene. libretexts.orgjove.com

Assessing the stereochemical purity of the resulting this compound is crucial. The primary product of the dissolving metal reduction of 3-hexyne is this compound, with minimal formation of the cis isomer or the fully saturated n-hexane. conicet.gov.ar

Several analytical techniques are employed to determine the ratio of trans to cis isomers:

Gas Chromatography (GC): GC is a powerful tool for separating volatile compounds. cis- and this compound have different physical properties, including boiling points, which allows for their separation and quantification on a GC column. rsc.org For instance, this compound has a boiling point of 67-68°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can distinguish between cis and trans isomers based on the chemical shifts and coupling constants of the vinylic protons and carbons.

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations for trans-alkenes appear at a different frequency (around 960-970 cm⁻¹) compared to cis-alkenes, providing a diagnostic tool for determining the stereochemistry.

In research settings, a combination of these techniques is often used to ensure an accurate assessment of the stereochemical purity, which is often reported as a ratio (e.g., >99% trans). tcichemicals.com

Catalytic Semi-Hydrogenation Strategies

While dissolving metal reductions are effective, catalytic methods are often preferred due to milder reaction conditions and environmental considerations. Catalytic semi-hydrogenation of alkynes typically yields cis-alkenes through syn-addition on the catalyst surface, as seen with Lindlar's catalyst. stackexchange.comechemi.comjove.commasterorganicchemistry.com However, the development of catalytic systems that favor trans-selectivity is an active area of research.

Standard palladium on carbon (Pd/C) catalysts are highly active for hydrogenation and tend to reduce alkynes all the way to alkanes. chemistrysteps.com However, under carefully controlled conditions, the reaction can sometimes be stopped at the alkene stage. While typically favoring the cis-isomer, some studies have reported the formation of this compound as a minor product during the hydrogenation of 3-hexyne over palladium catalysts, particularly with certain supports or modifiers. conicet.gov.arresearchgate.netresearchgate.net The formation of the trans isomer in these cases is often attributed to isomerization of the initially formed cis-alkene on the catalyst surface. researchgate.net

| Catalyst | Support | Primary Product | This compound Formation | Reference |

|---|---|---|---|---|

| Pd | Alumina (B75360) | (Z)-3-hexene | Observed as a minor product | researchgate.netresearchgate.net |

| Pd | Carbon | (Z)-3-hexene | Minor, increases with certain molar ratios | researchgate.net |

| W–Pd | Alumina | (Z)-3-hexene (>95%) | Detected in small amounts | researchgate.net |

The search for catalysts that intrinsically favor trans-alkene formation from alkynes is a significant challenge in catalysis. Some progress has been made with alternative metal systems and reaction protocols:

Dehydrohalogenation Pathways of Halogenated Hexane Precursors

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from an alkyl halide, is a classic and effective method for creating alkenes. studysmarter.co.uk This elimination reaction is typically facilitated by a strong base. studysmarter.co.ukwordpress.com

Mechanistic Studies of E2 Reactions with Strong Bases

The synthesis of this compound from a 3-halohexane precursor, such as 3-bromohexane (B146008) or 3-chlorohexane, generally proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orglumenlearning.com This mechanism is a single-step, concerted reaction where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the halogen), and the leaving group departs simultaneously, forming the double bond. lumenlearning.comucalgary.ca The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, hence the term "bimolecular". libretexts.orgmasterorganicchemistry.com

The choice of a strong, non-nucleophilic base is critical to favor elimination over substitution (SN2) reactions. ucalgary.ca Commonly used strong bases include potassium hydroxide (B78521) (KOH) in ethanol, sodium ethoxide (NaOEt) in ethanol, and potassium tert-butoxide (KOtBu) in tert-butyl alcohol or dimethyl sulfoxide. wordpress.comucalgary.ca For primary alkyl halides, a bulky base like potassium tert-butoxide is often preferred to minimize the competing SN2 reaction. wordpress.comlumenlearning.com The reactivity of the alkyl halide in E2 eliminations also depends on the nature of the leaving group, with the order of reactivity being I > Br > Cl > F. ucalgary.ca

The transition state of the E2 reaction has significant double-bond character, and the stereochemistry of the reaction requires a specific spatial arrangement of the departing hydrogen and halogen. libretexts.orgucalgary.ca The most favorable arrangement is anti-periplanar, where the hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). ucalgary.caucalgary.ca This alignment allows for the smooth conversion of the sigma bonds being broken into the new pi bond of the alkene. ucalgary.ca

Regioselectivity and Stereoselectivity in Dehydrohalogenation

Dehydrohalogenation reactions are often both regioselective and stereoselective. studysmarter.co.uk Regioselectivity refers to the preference for the formation of one constitutional isomer over another. studysmarter.co.uk According to Zaitsev's rule, in elimination reactions, the major product is typically the more substituted, and therefore more stable, alkene. studysmarter.co.ukwordpress.com This is because the transition state leading to the more stable alkene is lower in energy. libretexts.org For a secondary halide like 3-bromohexane, Zaitsev's rule predicts the formation of 2-hexene (B8810679) and 3-hexene (B12438300).

Stereoselectivity in dehydrohalogenation favors the formation of the more stable trans (or E) isomer over the less stable cis (or Z) isomer. wordpress.com This preference is also attributed to the stability of the transition state. For example, in the dehydrohalogenation of 2-bromobutane, the trans-2-butene isomer is formed in a significantly higher ratio than the cis-2-butene (B86535) isomer. libretexts.org Similarly, for 5-bromononane, the trans alkene is the major product. wordpress.com This stereochemical preference is a key factor in synthesizing this compound with high purity.

The choice of base can influence the regioselectivity. While smaller bases like ethoxide favor the Zaitsev product, bulkier bases such as potassium tert-butoxide can lead to a higher proportion of the less substituted "Hofmann" product due to steric hindrance. libretexts.orgucalgary.calibretexts.org

Recent research has also explored cobalt-catalyzed dehydrohalogenation reactions, which can provide complementary regioselectivity to traditional base-mediated eliminations, allowing for the formation of regioisomers that are not accessible through standard methods. thieme-connect.com

Catalytic Isomerization for this compound Generation

Catalytic isomerization provides an alternative and often more efficient route to specific alkene isomers, including this compound. This approach can involve the rearrangement of either the position of the double bond within the carbon chain or the geometric configuration around the double bond.

Positional Isomerization from Other Hexene Isomers

Industrial processes often produce mixtures of hexene isomers, including 1-hexene (B165129), 2-hexene, and 3-hexene. google.com Catalytic processes can be employed to convert the more common terminal olefin, 1-hexene, or other internal isomers like 2-hexene, into the desired 3-hexene. google.comgoogle.com This isomerization is typically an equilibrium-driven process. google.comrsc.org For instance, a mixture of n-hexenes at thermodynamic equilibrium will contain only a small percentage of 1-hexene. google.com

Rhodium(III) complexes have been shown to be effective catalysts for the tandem isomerization-hydrosilylation of internal olefins, including the conversion of trans-2-hexene (B1208433) and cis-2-hexene (B1348261) to products derived from 3-hexene. rsc.org Molybdenum-based catalysts have also been investigated for the isomerization of 1-hexene, primarily to 2-hexene, with only small amounts of 3-hexene being formed under certain conditions. temple.edu Furthermore, dilute Pd-in-Au alloy catalysts have demonstrated the ability to isomerize 1-hexene to 2- and 3-hexene isomers. osti.gov

Geometric Isomerization (e.g., cis-to-trans) Catalysis

The conversion of cis-3-hexene (B1361246) to the more stable this compound is a thermodynamically favorable process that can be facilitated by catalysts. Transition metal catalysts, such as those based on nickel or ruthenium, are often used for this purpose. Ruthenium(II) complexes have been synthesized and studied for their ability to catalyze the cis-to-trans isomerization of various alkenes, including cis-3-hexene. researchgate.net These catalytic systems can operate under specific conditions to achieve high selectivity for the trans isomer.

Derivatization and Scaffold Synthesis Utilizing this compound

This compound serves as a valuable starting material and intermediate in various synthetic applications, from the creation of functionalized molecules to the construction of complex molecular scaffolds.

One notable application is in alkene metathesis reactions. For instance, this compound has been used in "hexenolysis" reactions with ruthenium-based catalysts to determine the double bond positions in long-chain alkenones. nih.gov It has also been a substrate in the development of one-pot tandem olefin isomerization/metathesis-coupling (ISOMET) reactions, where it is converted to other olefins like cis-5-decene. acs.org

The double bond of this compound can be functionalized in numerous ways. Ozonolysis cleaves the double bond to produce aldehydes, such as propanal. thermofisher.kr The reaction of this compound with the hydroxyl radical (OH) in the presence of NO has been studied, leading to products like CH3C(O)CH(OH)CHO and CH3C(O)CH(OH)CH(ONO2)C(O)CH3. researchgate.net Furthermore, trans-3-hexenedioic acid, a derivative of this compound, has been used as a basis for creating bifunctional cross-linking reagents for applications in mass spectrometry. nih.gov

In the realm of materials science, this compound is a precursor for the synthesis of aliphatic unsaturated polyesters. thermofisher.kr These polymers find use in coatings, adhesives, and composite materials.

The development of complex molecular architectures, often referred to as scaffolds, is a key area of modern organic synthesis. While direct examples of complex scaffold synthesis starting from this compound are specific, the principles of using simple alkenes to build up molecular complexity are well-established. For example, functionalized scaffolds like tetrahydroquinolines and benzazepines have been synthesized through reactions involving various alkene substrates. acs.orgrsc.org The reactivity of the double bond in this compound allows it to be a building block in cycloaddition reactions and other carbon-carbon bond-forming strategies to create diverse and functionalized molecular frameworks. nih.govresearchgate.net

Elucidation of Reactivity and Reaction Mechanisms of Trans 3 Hexene

Electrophilic Addition Mechanisms

Peroxyacid-Mediated Epoxidation of trans-3-Hexene (B77681)

Epoxidation is a critical reaction in organic synthesis where an alkene is converted into an epoxide. This transformation is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The epoxidation of an alkene with a peroxyacid proceeds through a concerted mechanism. In this single-step process, the π bond of the alkene attacks the electrophilic oxygen of the peroxyacid, while multiple bonds are broken and formed simultaneously in a cyclic transition state.

A key feature of this concerted reaction is its stereospecificity. The geometry of the starting alkene is retained in the epoxide product. Since the oxygen atom is delivered to the same face of the double bond (a syn-addition), a trans-alkene will invariably yield a trans-epoxide. In the case of this compound, the reaction with a peroxyacid like m-CPBA results in the formation of trans-3,4-epoxyhexane. The ethyl groups, which are on opposite sides of the double bond in the reactant, remain on opposite sides of the newly formed three-membered epoxide ring.

| Reactant | Reagent | Mechanism Type | Addition Stereochemistry | Product | Product Stereochemistry |

|---|---|---|---|---|---|

| This compound | Peroxyacid (e.g., m-CPBA) | Concerted | Syn-addition | trans-3,4-Epoxyhexane | Trans |

The epoxide ring of trans-3,4-epoxyhexane is susceptible to nucleophilic attack, particularly under acidic conditions which activate the epoxide by protonating the oxygen atom. The acid-catalyzed hydrolysis of an epoxide is a method for forming a 1,2-diol (a vicinal diol).

The mechanism involves the protonation of the epoxide oxygen, followed by a backside nucleophilic attack by a water molecule on one of the epoxide carbons. This SN2-like attack occurs from the side opposite the protonated oxygen, leading to an inversion of stereochemistry at the site of attack. Because the two C-O bonds are on opposite faces of the molecule, this process is termed anti-dihydroxylation.

When trans-3,4-epoxyhexane undergoes acid-catalyzed hydrolysis, the resulting product is (3R,4S)-hexane-3,4-diol, a meso compound. The anti-addition of the two hydroxyl groups to the trans-epoxide results in a product with an internal plane of symmetry, rendering it achiral.

| Starting Material | Conditions | Mechanism | Stereochemical Result | Final Product |

|---|---|---|---|---|

| trans-3,4-Epoxyhexane | Aqueous Acid (H₃O⁺) | SN2-like backside attack | Anti-dihydroxylation | (3R,4S)-hexane-3,4-diol (meso) |

Hydrohalogenation with Hydrogen Halides (HX)

Hydrohalogenation involves the addition of a hydrogen halide (like HBr or HCl) across the double bond of an alkene. The stereochemical outcome of this reaction is highly dependent on the specific hydrogen halide and the reaction conditions, as it is dictated by the nature of the reaction intermediate. It is important to note that the concepts of anti-addition and the formation of erythro/threo isomers are most precisely applied to reactions creating two adjacent stereocenters, such as dihalogenation (addition of X₂). Hydrohalogenation of 3-hexene (B12438300) creates only one new stereocenter (at C-3), yielding 3-halohexane. The following sections analyze the stereochemical principles of related electrophilic additions to provide a comprehensive understanding.

While the standard ionic addition of HBr to an alkene proceeds through a carbocation and is not stereospecific, the related reaction of dihalogenation (e.g., addition of Br₂) provides a classic example of stereospecific anti-addition. brainly.com In this reaction, the alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring intermediate blocks one face of the molecule. The remaining bromide ion must then attack from the opposite face in an SN2-like manner.

For a symmetrical alkene like this compound, this strict anti-addition pathway results in the formation of a specific stereoisomer. The addition of Br₂ to this compound yields meso-3,4-dibromohexane. brainly.com In contrast, the radical addition of HBr, which occurs in the presence of peroxides, proceeds through a radical chain mechanism and is not stereoselective, leading to a mixture of syn and anti addition products. chemistrysteps.com

The addition of hydrogen halides such as HCl to an alkene is typically non-stereospecific. chemistrysteps.comlibretexts.orgchegg.com The mechanism involves the protonation of the alkene's double bond to form a carbocation intermediate. masterorganicchemistry.comleah4sci.com This carbocation is sp²-hybridized and has a trigonal planar geometry. chadsprep.comchemistrysteps.com

Because the carbocation is flat, the nucleophilic halide ion (Cl⁻) can attack from either face (top or bottom) with roughly equal probability. libretexts.orgchemistrysteps.com This lack of facial selectivity means that both syn-addition and anti-addition products can be formed. If the reaction were to create two adjacent stereocenters, this non-stereospecificity would result in a mixture of all possible stereoisomers, including both erythro and threo pairs. The terms erythro and threo are used to describe the relative stereochemistry of two adjacent chiral centers, with erythro isomers having similar substituents on the same side in a Fischer projection, and threo isomers having them on opposite sides. chemistrysteps.com Since the addition of HCl to either cis- or this compound yields the same product, 3-chlorohexane, with a racemic mixture at the single new stereocenter, the reaction is considered not stereospecific. chemistrysteps.comchegg.com

| Reaction | Intermediate | Geometry of Intermediate | Nucleophilic Attack | Stereospecificity |

|---|---|---|---|---|

| Dihalogenation (e.g., Br₂) | Cyclic Bromonium Ion | Three-membered ring | Backside attack only (Anti) | Yes (Anti-addition) |

| Hydrohalogenation (e.g., HCl) | Carbocation | Trigonal Planar | Attack from both faces (Syn and Anti) | No |

Halogenation Reactions (e.g., Bromine Addition)

The halogenation of alkenes, such as the addition of bromine (Br₂) to this compound, is a fundamental reaction in organic chemistry that proceeds through a well-defined mechanism, leading to the formation of vicinal dihalides. This reaction is characterized by its high degree of stereoselectivity.

The addition of bromine to this compound is a stereospecific reaction that exclusively yields the anti-addition product. This means the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism involves the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.combrainly.comlibretexts.org The incoming bromine molecule is polarized as it approaches the electron-rich double bond of the alkene. libretexts.org The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. brainly.comlibretexts.org

This rigid, cyclic intermediate shields one face of the former double bond. libretexts.org Consequently, the bromide ion, acting as a nucleophile, can only attack from the opposite (anti) face. masterorganicchemistry.comlibretexts.org This backside attack, analogous to an SN2 reaction, results in the opening of the bromonium ion ring and the formation of a vicinal dibromide with the two bromine atoms in an anti configuration. libretexts.orglibretexts.org For this compound, this anti-addition results in the formation of a meso compound, meso-3,4-dibromohexane, due to the internal plane of symmetry in the product molecule. brainly.com

The reaction of this compound with bromine typically occurs in an inert solvent like carbon tetrachloride (CCl₄) to yield 3,4-dibromohexane (B106768). masterorganicchemistry.com The formation of this product can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the protons adjacent to the bromine atoms. In mass spectrometry, the presence of two bromine atoms would be indicated by the characteristic isotopic pattern of bromine (79Br and 81Br).

| Reactant | Reagent | Product | Stereochemistry |

| This compound | Br₂ | meso-3,4-Dibromohexane | Anti-addition |

Stereoselective Dihydroxylation Pathways (e.g., Osmium Tetroxide Catalysis)

The dihydroxylation of alkenes is a process that converts them into vicinal diols (glycols), compounds with hydroxyl groups on adjacent carbons. libretexts.org The use of osmium tetroxide (OsO₄) is a reliable method for the syn-dihydroxylation of alkenes, meaning both hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.org

The reaction proceeds through a concerted mechanism where the osmium tetroxide adds across the double bond of this compound to form a cyclic osmate ester intermediate. jove.commasterorganicchemistry.com This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the diol and a reduced form of osmium. libretexts.orglibretexts.org Due to the concerted nature of the initial addition, the stereochemistry of the starting alkene is preserved in the product. masterorganicchemistry.com The syn-addition of two hydroxyl groups to this compound results in the formation of a racemic mixture of (3R,4R)-hexane-3,4-diol and (3S,4S)-hexane-3,4-diol. jove.com

To overcome the toxicity and high cost of osmium tetroxide, catalytic versions of this reaction have been developed. wikipedia.org In these methods, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide, to regenerate the osmium tetroxide in situ, allowing the catalytic cycle to continue. libretexts.orgwikipedia.org

| Starting Alkene | Reagents | Product Stereochemistry | Specific Product from this compound |

| This compound | 1. OsO₄ (catalytic) | Syn-addition | Racemic mixture of (3R,4R) and (3S,4S)-hexane-3,4-diol |

| 2. NMO |

Regioselective Thiocyanation Studies with Lewis Acids and Radical Initiators

Thiocyanation of alkenes involves the addition of a thiocyanate (B1210189) group (-SCN) across the double bond. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions, specifically the use of Lewis acids or radical initiators.

With Lewis acids, the reaction generally proceeds through an electrophilic addition mechanism. A Lewis acid can activate a thiocyanating agent, making it more electrophilic. nih.gov This electrophile is then attacked by the alkene's π-bond, leading to the formation of a carbocation intermediate. The thiocyanate anion then attacks the carbocation, resulting in the final product. The regioselectivity is governed by the stability of the carbocation intermediate, following Markovnikov's rule where the thiocyanate group adds to the more substituted carbon.

Under radical conditions, the reaction is initiated by the formation of a thiocyanate radical. This can be achieved using a radical initiator which abstracts an atom from a thiocyanate precursor. acs.org The thiocyanate radical then adds to the double bond of the alkene to form a carbon-centered radical intermediate. acs.org This radical can then abstract an atom from another molecule to propagate the radical chain and form the product. The regioselectivity in radical additions is often anti-Markovnikov, as the more stable radical intermediate is formed.

Recent research has explored various methods for the thiocyanation of alkenes, including photocatalytic and electrochemical approaches, which offer greener alternatives to traditional methods. rsc.org These methods often involve the generation of a thiocyanate radical, which then adds to the alkene. rsc.org

Radical Reactions and Oxidation Processes

The reaction of this compound with hydroxyl radicals (OH) is an important process, particularly in atmospheric chemistry. nih.gov The primary mechanism for this reaction is the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. umich.edu This initial addition is the dominant pathway at lower temperatures. umich.edu

At higher temperatures, H-atom abstraction from the allylic positions becomes a more significant reaction pathway. umich.edu The rate and branching fractions of these reactions are temperature-dependent. Computational studies have shown that for temperatures below 450 K, OH addition is the most important reaction pathway for this compound. umich.edu

The resulting hydroxyalkyl radical can then react further, typically with molecular oxygen in the atmosphere, to form a peroxy radical. researchgate.net This peroxy radical can then undergo a series of reactions leading to the formation of various oxidation products, including aldehydes, ketones, and other oxygenated volatile organic compounds. nih.gov

Experimental studies have determined the rate coefficients for the reaction of OH radicals with hexene isomers. For instance, the rate coefficient for the reaction of OH with cis-3-hexene (B1361246) has been measured to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.org Theoretical calculations for this reaction are in good agreement with experimental values. rsc.org

| Reaction | Temperature Dependence | Primary Products |

| This compound + OH | Addition dominates at < 450 K | Hydroxyalkyl radical |

| Abstraction significant at > 1000 K | Alkenyl radical |

Reactions with Alkoxy Radicals (e.g., (Me)3CO• radical)

The reaction of this compound with alkoxy radicals, such as the tert-butoxy (B1229062) radical ((Me)3CO•), proceeds primarily through two competing mechanisms: hydrogen atom abstraction and addition to the double bond. The tert-butoxy radical is a key intermediate in various chemical processes and its reactivity with alkenes is well-established.

The interaction between a tert-butoxy radical and this compound can initiate two main pathways:

Allylic H-atom Abstraction: The radical abstracts a hydrogen atom from one of the allylic C-H bonds (at the C2 or C5 position) of this compound. This is often the major reaction pathway for alkenes with accessible allylic hydrogens, resulting in the formation of tert-butanol (B103910) and a resonance-stabilized hexenyl radical. researchgate.net

Addition to the Double Bond: The tert-butoxy radical can add to one of the carbons of the double bond (C3 or C4), forming a carbon-centered radical intermediate. researchgate.net

The subsequent fate of the carbon-centered radical formed from the addition pathway can lead to more complex mechanisms. An "addition-addition-elimination" channel could be conceptualized as the initial radical adduct reacting further, for instance, with molecular oxygen (addition), followed by a sequence of steps that ultimately lead to the elimination of a stable molecule and the formation of a final product.

A detailed potential energy surface (PES) analysis for the reaction of this compound with tert-butoxy radicals would computationally model the energy landscape of the competing abstraction and addition pathways. Such an analysis would calculate the energies of the reactants, transition states, intermediates, and products for each channel.

The relative heights of the energy barriers for the transition states of the abstraction and addition steps would determine the theoretical branching ratio of the initial reaction under kinetic control. A lower activation barrier for allylic hydrogen abstraction compared to addition would correlate with a higher yield of abstraction products, such as the hexenyl radical and tert-butanol. Conversely, if the addition pathway had a lower energy barrier, the corresponding radical adduct would be the predominant initial product. The product distribution is thus directly correlated with the features of the potential energy surface. While specific PES studies for this compound with alkoxy radicals are not detailed, the general principle holds that the regioselectivity and chemoselectivity are governed by the relative stabilities of the transition states. researchgate.net

Ozonolysis Mechanisms and Intermediate Chemistry

Ozonolysis is an organic reaction where ozone cleaves the unsaturated bonds of alkenes. The ozonolysis of this compound is a key atmospheric reaction that proceeds through a well-defined mechanism involving highly reactive intermediates.

The ozonolysis of this compound begins with the 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide (a molozonide). researchgate.netchegg.com This primary ozonide rapidly decomposes via cycloreversion into two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.netchegg.com

For the symmetrical this compound, this decomposition yields propanal (CH3CH2CHO) and the propanal oxide Criegee intermediate (CH3CH2CHOO). chegg.com

Primary Ozonide Decomposition:

this compound + O₃ → Primary Ozonide → Propanal + Propanal Oxide (Criegee Intermediate)

The nascent Criegee intermediates are formed with a high degree of internal energy due to the exothermicity of the reaction. chegg.com These "hot" CIs can then either undergo unimolecular decay (e.g., to form OH radicals) or be collisionally stabilized by the surrounding bath gas (e.g., N₂ or O₂ in the atmosphere). chegg.com This latter process results in the formation of Stabilized Criegee Intermediates (SCIs). For symmetrical trans alkenes like this compound, the Criegee intermediates are formed with a syn/anti ratio of approximately 50:50. chegg.com These stabilized intermediates are significant as they can participate in bimolecular reactions with other atmospheric species like SO₂, NO₂, and water.

| Reactant | Key Intermediate | Primary Products | Reference |

|---|---|---|---|

| This compound | Primary Ozonide | Propanal and Propanal Oxide (Criegee Intermediate) | researchgate.netchegg.com |

| Propanal Oxide (excited) | - | Stabilized Criegee Intermediate (SCI) or decomposition products (e.g., •OH) | chegg.com |

Oligomerization Mechanisms Involving SCI and Peroxy Radicals (RO2)

The ozonolysis of alkenes like this compound is a significant atmospheric process that contributes to the formation of secondary organic aerosol (SOA). A key mechanism in the formation and growth of these aerosol particles involves oligomerization reactions featuring stabilized Criegee intermediates (SCI) and organic peroxy radicals (RO2).

During the ozonolysis of this compound, the ozone molecule reacts with the carbon-carbon double bond to form a primary ozonide, which rapidly decomposes to form a carbonyl and a Criegee intermediate. The Criegee intermediate can be collisionally stabilized, forming an SCI. Research has shown that oligomers are dominant components of SOA formed from this compound ozonolysis. nih.gov The proposed formation mechanism for these oligomers involves the sequential addition of SCI to RO2 radicals. nih.gov This process leads to the formation of high-molecular-weight compounds that contribute to new particle formation and growth. bris.ac.uk

Studies using mass spectrometry have identified oligomers with repeating units corresponding to the mass of the Criegee intermediate, supporting the RO2 + n(SCI) reaction pathway. bris.ac.uk The relative contribution of longer oligomers is greater in smaller particles, suggesting their crucial role in the initial stages of particle nucleation and growth. nih.gov Environmental conditions, such as relative humidity, can influence these pathways; water vapor can scavenge SCI, thereby suppressing oligomer formation. nih.gov However, under humid conditions, acid-catalyzed reactions in the particle phase can lead to the formation of other compounds like peroxyhemiacetals. nih.gov The prevalence of this oligomerization mechanism highlights a key difference in the atmospheric processing of small alkenes like this compound compared to larger, more complex alkenes. nih.gov

Combustion and High-Temperature Oxidation Chemistry

The combustion and high-temperature oxidation of this compound are complex processes governed by a variety of competing reaction pathways. The reactivity and product formation are highly dependent on conditions such as temperature and pressure.

The ignition behavior of this compound has been investigated using reflected shock tubes, which allow for the study of combustion characteristics at high temperatures and pressures. Ignition delay time (IDT), the period between the initial compression and the onset of rapid combustion, is a key parameter measured in these experiments. tamu.edu

Comparative studies of linear hexene isomers have shown that the position of the double bond significantly influences autoignition behavior. At intermediate temperatures (630–850 K), this compound is the least reactive of the linear isomers, exhibiting the longest ignition delay times compared to 1-hexene (B165129) and trans-2-hexene (B1208433). umich.edu This difference in reactivity is attributed to the stability of the intermediate radicals formed and the specific reaction pathways that dominate at these conditions. umich.edu At higher temperatures (above 1000 K), the differences in reactivity between the isomers can change as different reaction mechanisms become dominant. umich.edu

Ignition Delay Time Reactivity of Linear Hexene Isomers (Intermediate Temperatures)

| Isomer | Relative Reactivity | Ignition Delay Time (IDT) |

|---|---|---|

| 1-Hexene | Most Reactive | Shortest |

| trans-2-Hexene | Intermediate | Intermediate |

| This compound | Least Reactive | Longest |

Data derived from studies at pressures of 6.8 to 8.5 bar and temperatures of 630 to 850 K. umich.edu

At high temperatures, typically above 1200 K, the thermal decomposition of this compound is dominated by the scission of the allylic C-C bond. umich.edu The allylic C-C bond is the single bond adjacent to the double bond (C-C-C=C), which is significantly weaker than other C-C bonds in the molecule.

For this compound (CH3-CH2-CH=CH-CH2-CH3), the allylic C-C bonds are between C2-C3 and C4-C5. Cleavage at these positions results in the formation of smaller, resonance-stabilized radicals. Specifically, the primary decomposition pathway is:

C2H5-CH=CH-C2H5 → C2H5-CH=CH• + •C2H5

Kinetic modeling is essential for understanding the intricate network of reactions that occur during the combustion of this compound. Reaction pathway analysis of these models reveals the dominant fuel consumption routes under different conditions.

At temperatures below 450 K, the most important reaction pathway for this compound consumption is the addition of hydroxyl (OH) radicals to the double bond. umich.edu Conversely, at high temperatures (above 1000 K), the dominant pathway shifts to H-atom abstraction by radicals, with over 70% of the abstraction occurring at the allylic hydrogen positions. umich.edu In high-temperature regions, initiation reactions, such as the allylic C-C bond scission discussed previously, also play a dominant role. umich.edu

Hydrogenation to Saturated Products (Hexane)

This compound can be converted to its corresponding saturated alkane, n-hexane, through a process called catalytic hydrogenation. This addition reaction involves the addition of two hydrogen atoms across the double bond, resulting in a saturated hydrocarbon. askfilo.com

The reaction is typically carried out in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). askfilo.comrsc.org The process occurs in several steps:

Adsorption of the alkene (this compound) and molecular hydrogen (H2) onto the surface of the catalyst.

Cleavage of the H-H bond, with the hydrogen atoms binding to the metal surface.

Stepwise transfer of two hydrogen atoms from the metal surface to the carbons of the double bond.

Desorption of the resulting saturated product (n-hexane) from the catalyst surface.

CH3-CH2-CH=CH-CH2-CH3 (this compound) + H2 --(Catalyst)--> CH3-CH2-CH2-CH2-CH2-CH3 (n-Hexane)

This reaction is thermodynamically favorable and exothermic. This compound is one of several hexene isomers that all yield n-hexane upon complete hydrogenation. askfilo.com

Isomerization and Rearrangement Mechanisms

During combustion, H-atom abstraction from this compound leads to the formation of hexenyl radicals. These radicals can undergo isomerization, where the radical position migrates along the carbon chain. osti.gov This is particularly important because it can lead to the formation of more stable, resonance-stabilized allylic radicals from less stable alkenyl radicals. osti.gov The position of the double bond plays a crucial role in determining the potential isomerization pathways and the stability of the resulting radical intermediates. osti.gov

Furthermore, the double bond itself provides rigidity to the molecule. However, for allylic radicals, the model assumes that isomerization between (Z) or cis and (E) or trans geometries can occur more readily. osti.gov These isomerization reactions of hexenyl radicals are considered to play a significant role in the chemistry and interactions among the different n-hexene isomers under reactive conditions. osti.gov

Stereoisomerization (cis/trans Equilibration)

The conversion between cis- and this compound is a reversible process that can be catalyzed to reach a thermodynamic equilibrium. Iodine is a classic and effective catalyst for this stereoisomerization.

The iodine-catalyzed isomerization of alkenes, including the equilibration of cis- and this compound, is understood to proceed through a radical chain mechanism. The process is initiated by the thermal or photochemical dissociation of molecular iodine (I₂) into iodine atoms (I·). uregina.caresearchgate.net The subsequent steps involve the reversible addition of an iodine atom to the double bond of the alkene, forming a substituted iodoalkyl radical intermediate. uregina.ca

The established mechanism involves three main steps:

Addition: An iodine atom adds to the carbon-carbon double bond of either cis- or this compound. This addition breaks the π-bond and forms a C-I single bond, resulting in a 3-iodo-3-hexyl radical intermediate.

Rotation: Within the 3-iodo-3-hexyl radical intermediate, rotation can occur around the former double bond, which is now a carbon-carbon single bond. This rotation allows for the interconversion between the syn and anti conformations of the radical.

Elimination: The iodine atom is subsequently eliminated from the radical intermediate, reforming the carbon-carbon double bond. Depending on the conformation of the radical at the moment of elimination, either the cis- or trans-isomer of 3-hexene is formed.

This process continues until a thermodynamic equilibrium is reached between the cis and trans isomers.

Computational studies on the iodine-catalyzed isomerization of 1,2-disubstituted alkenes provide insight into the energetics of the process, which can be extended to 3-hexene. uregina.caresearchgate.netnih.govsemanticscholar.org These studies focus on the stability of the iodo-intermediate and the energy barriers associated with the rotational step.

Research indicates that the iodo-intermediates in this catalytic cycle are generally weakly stable. uregina.caresearchgate.netnih.govsemanticscholar.org For a series of 1,2-disubstituted alkenes, the stability of these intermediates has been found to be less than 7 kJ mol⁻¹. uregina.caresearchgate.netnih.govsemanticscholar.org The relative instability of these intermediates is attributed to the interruption of the alkene's conjugation upon the attachment of the iodine atom. uregina.caresearchgate.netnih.govsemanticscholar.org

| Parameter | General Computational Finding for 1,2-Disubstituted Alkenes | Implication for trans-3-Hexene Isomerization |

|---|---|---|

| Iodo-Intermediate Stability | Weakly stable, with a binding energy of less than 7 kJ mol⁻¹ uregina.caresearchgate.netnih.govsemanticscholar.org | The 3-iodo-3-hexyl radical is a transient species. |

| Rate-Determining Step | Internal rotation of the iodo-intermediate uregina.caresearchgate.netnih.govsemanticscholar.org | The speed of cis-trans equilibration is controlled by the rotational barrier. |

| Factor Influencing Rotational Barrier | Steric hindrance uregina.caresearchgate.netnih.govsemanticscholar.org | The interaction between the two ethyl groups during rotation dictates the energy barrier. |

Positional Isomerization Mechanisms of Hexene Isomers

Positional isomerization involves the migration of the carbon-carbon double bond along the carbon chain, leading to the formation of different structural isomers of hexene. For this compound, this would result in the formation of 1-hexene and 2-hexene (B8810679). These isomerizations are typically catalyzed by acids, bases, or transition metals.

Acid-Catalyzed Isomerization: In the presence of a Brønsted acid, the double bond of an alkene can be protonated, leading to the formation of a carbocation intermediate. For 3-hexene, this would result in a 3-hexyl carbocation. A subsequent deprotonation step, where a proton is removed from an adjacent carbon, can lead to the formation of a different alkene isomer. The reaction generally proceeds to form the most thermodynamically stable alkene.

Base-Catalyzed Isomerization: Strong bases can facilitate double bond migration by abstracting a proton from a carbon atom allylic to the double bond, forming a resonance-stabilized allylic carbanion. Reprotonation of this intermediate at a different position results in the isomerized alkene.

Transition Metal-Catalyzed Isomerization: Many transition metal complexes are effective catalysts for the positional isomerization of alkenes. nih.govresearchgate.net Common mechanisms involve the formation of a metal-hydride species which then adds to the alkene double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the metal-hydride catalyst and releases the isomerized alkene. Another prevalent mechanism involves the formation of a π-allyl metal complex. nih.gov This occurs through the oxidative addition of an allylic C-H bond to the metal center. Reductive elimination from this intermediate can then yield the isomerized product. nih.gov

Catalysis and Catalytic Transformations Involving Trans 3 Hexene

Tandem Catalytic Processes

Tandem, or one-pot, reactions offer significant advantages in chemical synthesis by reducing the number of separate purification steps, saving time, and minimizing waste. trans-3-Hexene (B77681) is a valuable substrate in such processes, particularly in sequences involving isomerization and metathesis.

A notable application of this compound is its conversion to heavier linear olefins through a tandem ruthenium-catalyzed biphasic isomerization/metathesis sequence. acs.org This process ingeniously combines two distinct catalytic cycles in a single pot. The strategy relies on modulating the different rates of olefin isomerization and metathesis by physically separating the catalysts into two immiscible liquid phases. acs.org Typically, an ionophilic metathesis catalyst is sequestered in an ionic liquid phase, while the isomerization catalyst remains in a non-polar organic phase where the substrate, this compound, is located. acs.org

The process begins with the isomerization of this compound to 1-hexene (B165129), often facilitated by "alkene zipper" catalysts like [CpRu(P–N)(MeCN)]X. acs.org The newly formed terminal alkene, 1-hexene, can then migrate to the ionic phase to undergo homometathesis, catalyzed by a tungsten-based catalyst such as W(NAr)(C₃H₆)(pyr)(OHIPT), which is selectively reactive toward terminal olefins. acs.org This sequence effectively transforms an internal alkene into longer-chain products. acs.orgacs.org

This tandem strategy has also been extended to chemoenzymatic processes. For instance, a ruthenium-catalyzed cross-metathesis between this compound and 10-undecenoic acid has been successfully coupled with a subsequent enzymatic epoxidation step in a biphasic medium. mdpi.com

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a double bond, is a fundamental industrial process for producing aldehydes. When applied to internal olefins like this compound, controlling the position of the formyl group (regioselectivity) is a significant challenge.

Researchers have developed highly efficient heterogeneous catalysts, such as rhodium supported on a porous organic polymer (POP), for the isomerizing hydroformylation of internal olefins. rsc.orgresearchgate.net A notable example is the Rh/CPOL-bp&PPh₃ catalyst, which demonstrates excellent performance in converting internal olefins into linear aldehydes. rsc.orgrsc.orgresearchgate.net The catalyst first isomerizes the internal double bond of this compound to the terminal position (1-hexene), which then undergoes hydroformylation with high preference for the linear product, n-heptanal. This approach achieves high regioselectivity, with linear-to-branched (l/b) aldehyde ratios reported to be as high as 93:7 for the hydroformylation of this compound. rsc.orgresearchgate.net

Interactive Table: Regioselectivity in Isomerizing Hydroformylation of Internal Olefins with Rh/CPOL-bp&PPh₃ Catalyst

| Substrate | Catalyst | Linear Aldehyde Product | Branched Aldehyde Product(s) | Linear to Branched Ratio (l/b) | Reference |

|---|---|---|---|---|---|

| This compound | Rh/CPOL-bp&PPh₃ | n-Heptanal | 2-Methylhexanal, etc. | 93:7 | rsc.orgresearchgate.net |

| 2-Heptene | Rh/CPOL-bp&PPh₃ | n-Octanal | 2-Methylheptanal, etc. | 92:8 | rsc.org |

| 2-Octene | Rh/CPOL-bp&PPh₃ | n-Nonanal | 2-Methyloctanal, etc. | 92:8 | rsc.org |

Selective Hydrogenation Catalysis

The semi-hydrogenation of alkynes is a critical reaction for the stereoselective synthesis of alkenes. The production of this compound from 3-hexyne (B1328910) is a classic example that highlights the challenges and successes in controlling the stereochemical outcome of a reaction.

The selective synthesis of one diastereomer over another from a common starting material is a hallmark of stereoselective synthesis. msu.edulibguides.com The reduction of 3-hexyne can yield either cis- or this compound, depending on the reaction conditions. libguides.com The formation of this compound is classically achieved through the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849). msu.edulibguides.com This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated.

In contrast, catalytic hydrogenation of 3-hexyne using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) results in the syn-addition of hydrogen across the triple bond, predominantly yielding cis-3-hexene (B1361246). libguides.comdoubtnut.com Therefore, the choice of reagent dictates the stereochemical outcome, allowing for the diastereoselective synthesis of either the (E) or (Z) isomer of 3-hexene (B12438300).

While the dissolving metal reduction is a classic method for producing trans-alkenes, modern catalyst development seeks to achieve this transformation under milder, catalytic conditions. The typical challenge is that most hydrogenation catalysts favor the formation of the cis-alkene. acs.org

Significant progress has been made with the development of specific ruthenium pincer complexes that are highly active and selective for the trans-semihydrogenation of internal alkynes. acs.org The mechanism of this transformation is believed to involve an initial cis-selective hydrogenation to the (Z)-alkene, which is only a kinetic intermediate. This intermediate then undergoes rapid, catalyst-mediated isomerization to the thermodynamically more stable (E)-alkene product. acs.org This stereocomplementary approach to the Lindlar reduction provides a powerful tool for accessing trans-alkenes with high selectivity. For example, using an acridine-based PNP-type ruthenium pincer complex, a variety of internal alkynes can be converted to their corresponding (E)-alkenes with excellent stereoselectivity. acs.org

Interactive Table: Trans-Selective Semi-Hydrogenation of Alkynes using a Ru-Pincer Catalyst

| Alkyne Substrate | Catalyst | Product | (E)/(Z) Ratio | Reference |

|---|---|---|---|---|

| Diphenylacetylene | Ru-1 (PNP-type) | (E)-Stilbene | >99:1 | acs.org |

| 1-Phenyl-1-propyne | Ru-1 (PNP-type) | (E)-1-Phenylpropene | >99:1 | acs.org |

| 4-Octyne | Ru-1 (PNP-type) | (E)-4-Octene | >99:1 | acs.org |

Catalysis in Stereoselective Organic Synthesis

This compound is also employed as a component in more complex stereoselective syntheses. Its specific geometry and reactivity are leveraged to construct chiral molecules with defined stereochemistry.

One key reaction is stereospecific epoxidation. The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of trans-3,4-epoxyhexane. libretexts.org The reaction is stereospecific because the oxygen atom is delivered to the same face of the double bond, preserving the trans relationship of the ethyl groups. Subsequent acid-catalyzed ring-opening of this epoxide with water proceeds via an anti-addition mechanism, yielding a racemic mixture of (3R,4R)- and (3S,4S)-3,4-hexanediol. libretexts.org

Furthermore, this compound participates in powerful carbon-carbon bond-forming reactions like olefin cross-metathesis. In the total synthesis of complex natural products, a fragment containing a double bond can be coupled with this compound (or its isomer, cis-3-hexene) using a Grubbs catalyst to elongate a carbon chain and install a new double bond with a specific geometry. rsc.org This strategy has been applied in chemoenzymatic tandem sequences where the cross-metathesis of this compound with a functionalized olefin is followed by a stereoselective enzymatic transformation on the newly formed product. mdpi.com

Chiral Catalysts for Asymmetric Epoxidation

The asymmetric epoxidation of alkenes is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically enriched epoxides, which are versatile building blocks. While data specifically for this compound is limited in readily available literature, the performance of several classes of chiral catalysts with other trans-alkenes provides significant insight into their potential applicability. Key among these are manganese and cobalt salen complexes, as well as organocatalysts like the Shi catalyst.

Manganese-Salen Complexes: Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are highly effective for the asymmetric epoxidation of unfunctionalized alkenes. rsc.orgpsu.edu These catalysts, often used with an oxidant like sodium hypochlorite (B82951) (NaOCl) or a urea-hydrogen peroxide adduct, can achieve high yields and enantioselectivities. rsc.orgresearchgate.net For instance, new chiral Mn(III)-salen complexes have been synthesized and shown to catalyze the asymmetric epoxidation of substituted styrenes and chromenes with yields up to 98% and enantiomeric excesses (ee's) reaching 88%. rsc.org The reusability of these catalysts has also been demonstrated, although a gradual decrease in yield may be observed over successive runs, the enantioselectivity often remains consistent. rsc.org The nature of the N-oxide axial base and the reaction medium, such as organic carbonates, can also influence the reaction's efficiency and selectivity. researchgate.net

Cobalt-Salen Complexes: Chiral cobalt-salen complexes are particularly renowned for their application in the hydrolytic kinetic resolution (HKR) of terminal epoxides, a process that provides access to both enantioenriched epoxides and diols. researchgate.netsigmaaldrich.comscispace.com This reaction is catalyzed by a Co(III) species, which can be generated in situ from a Co(II) precursor. sigmaaldrich.com The HKR has shown extraordinary substrate generality, achieving excellent yields and enantioselectivities greater than 99% for the unreacted epoxide. researchgate.netscispace.com The mechanism is understood to be a bimetallic process, where one Co(III)-salen complex activates the epoxide as a Lewis acid, while another acts as a nucleophilic (salen)Co-OH catalyst. researchgate.net The counter-ion associated with the cobalt center has a significant impact on the reaction rate. researchgate.net

Shi-Type Organocatalysts: Fructose-derived organocatalysts, developed by Shi and coworkers, are effective for the asymmetric epoxidation of trans-alkenes. science.gov These non-metal catalysts offer an alternative, environmentally benign approach to epoxidation.

The table below summarizes representative data for the asymmetric epoxidation of various alkenes using these catalyst types.

| Catalyst Type | Alkene Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| Chiral Mn(III)-Salen | Styrene | NaOCl | 95-98 | 29-88 | rsc.org |

| Chiral Mn(III)-Salen | Indene (B144670) | Urea-H₂O₂ | >99 | 56-99 | researchgate.net |

| Chiral Co(III)-Salen (HKR) | Racemic Terminal Epoxides | Water | >99 (epoxide) | >99 (epoxide) | researchgate.netscispace.com |

| Chiral Iminium Salt | 1-Phenylcyclohexene | Oxone | 80 | 71 | psu.edu |